(2-Chloroethoxy)methanediol

Catalog No.
S13148445
CAS No.
71501-28-5
M.F
C3H7ClO3
M. Wt
126.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloroethoxy)methanediol

CAS Number

71501-28-5

Product Name

(2-Chloroethoxy)methanediol

IUPAC Name

2-chloroethoxymethanediol

Molecular Formula

C3H7ClO3

Molecular Weight

126.54 g/mol

InChI

InChI=1S/C3H7ClO3/c4-1-2-7-3(5)6/h3,5-6H,1-2H2

InChI Key

VHCHUZXKUGQCMJ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(O)O

(2-Chloroethoxy)methanediol, with the chemical formula C3H7ClO3\text{C}_3\text{H}_7\text{ClO}_3, is an organic compound characterized by the presence of both chloroethoxy and methanediol functional groups. This compound features a chloroethyl group attached to a methanediol moiety, which is a geminal diol derived from formaldehyde. Methanediol itself is recognized for its role as a hydration product of formaldehyde and exists in equilibrium with oligomers in aqueous solutions . The presence of the chloroethoxy group imparts unique properties that differentiate it from simpler alcohols and ethers.

Typical of both chloroalkanes and alcohols. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new compounds.
  • Dehydration Reactions: Under acidic conditions or elevated temperatures, (2-Chloroethoxy)methanediol may dehydrate to form ethers or alkenes.
  • Hydrolysis: In the presence of water, this compound can hydrolyze, resulting in the release of hydrochloric acid and the formation of methanediol and ethylene glycol derivatives .

(2-Chloroethoxy)methanediol can be synthesized through several methods:

  • Hydration of Formaldehyde: By reacting formaldehyde with ethylene chlorohydrin in an aqueous medium under acidic conditions, (2-Chloroethoxy)methanediol can be produced.
  • Electrophilic Hydroxymethylation: This method involves the reaction of methanediol with chloroethanol under acidic catalysis, leading to the formation of (2-Chloroethoxy)methanediol .

(2-Chloroethoxy)methanediol finds applications primarily in industrial settings:

  • Intermediate in Synthesis: It is used as an intermediate in the production of various chemical compounds, including polymers and surfactants.
  • Solvent: Due to its polar nature, it serves as a solvent in organic synthesis and formulation processes.

Several compounds share structural similarities with (2-Chloroethoxy)methanediol. Here are some notable examples:

Compound NameStructureKey Features
MethanediolCH2(OH)2\text{CH}_2(\text{OH})_2Simplest geminal diol; hydration product of formaldehyde.
Bis(2-chloroethoxy)methaneC5H10Cl2O2\text{C}_5\text{H}_{10}\text{Cl}_2\text{O}_2Used primarily as a solvent; two chloroethyl groups enhance reactivity.
Ethylene glycolC2H6O2\text{C}_2\text{H}_6\text{O}_2Commonly used as antifreeze; non-toxic compared to chlorinated compounds.

Uniqueness of (2-Chloroethoxy)methanediol

(2-Chloroethoxy)methanediol is unique due to its combination of both chloroalkane and diol functionalities, which allows it to participate in diverse

(2-Chloroethoxy)methanediol represents an important chemical compound in organic synthesis with applications in various industrial processes . The industrial-scale synthesis of this compound primarily involves the reaction between 2-chloroethanol (also known as ethylene chlorohydrin) and formaldehyde under specific reaction conditions .

The most widely employed industrial protocol utilizes the acid-catalyzed reaction between 2-chloroethanol and formaldehyde or its polymeric forms [4]. This approach has been optimized for large-scale production through several key methodological improvements over the years [14].

Raw Materials and Stoichiometry

The industrial synthesis requires carefully controlled stoichiometric ratios of the starting materials [33]. The optimal molar ratio typically employed is:

ComponentMolar RatioFunction
2-Chloroethanol1.0Primary reactant
Formaldehyde (as oligopolyformaldehyde)1.2Carbonyl source
Sulfuric acid0.005 (mass fraction of 2-chloroethanol)Catalyst
TolueneVariableWater-carrying agent

This stoichiometric balance ensures maximum conversion while minimizing side reactions that could lead to the formation of bis(2-chloroethoxy)methane, a common byproduct [33] [34].

Reaction Conditions and Equipment

Industrial production typically employs continuous flow reactors equipped with efficient mixing systems and precise temperature control [14]. The reaction proceeds under the following conditions:

  • Temperature: 110-120°C (reflux conditions)
  • Pressure: Atmospheric or slightly elevated (1-3 bar)
  • Reaction time: Until water generation ceases (typically 4-6 hours)
  • Agitation: Continuous mechanical stirring at 300-500 rpm [33]

The industrial equipment configuration includes a four-neck round-bottom reactor equipped with a thermometer, mechanical stirrer, and water segregator with condenser pipe [33]. This setup allows for continuous removal of water formed during the reaction, driving the equilibrium toward product formation [34].

Process Flow and Scale-up Considerations

The industrial process flow typically follows these sequential steps:

  • Charging of the reactor with toluene (or alternative water-carrying agent)
  • Addition of 2-chloroethanol under controlled temperature
  • Introduction of oligopolyformaldehyde with continuous stirring
  • Addition of concentrated sulfuric acid catalyst
  • Heating to reflux temperature with continuous water removal
  • Reaction monitoring until water generation ceases
  • Cooling and product isolation through vacuum distillation [33] [34]

Scale-up considerations include heat transfer efficiency, mixing parameters, and safety protocols for handling large volumes of reactants [14]. Industrial facilities typically implement automated process control systems to maintain optimal reaction parameters throughout the production cycle [19].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of (2-chloroethoxy)methanediol employs similar chemical principles as industrial methods but with adaptations suitable for smaller volumes and standard laboratory equipment . These techniques are valuable for research purposes and small-scale applications [5].

Batch Reaction Methodology

The standard laboratory preparation involves a batch reaction approach using the following procedure:

  • A solution of 2-chloroethanol (1 equivalent) is prepared in an appropriate solvent (typically dichloromethane or toluene) [17]
  • Formaldehyde (1.2-1.5 equivalents) is added as an aqueous solution or as paraformaldehyde [5]
  • An acid catalyst (typically p-toluenesulfonic acid or sulfuric acid, 5-10 mol%) is introduced [2]
  • The reaction mixture is heated under reflux conditions with a Dean-Stark apparatus to remove water [17]
  • After completion (monitored by thin-layer chromatography), the mixture is cooled and processed for purification [40]

This methodology typically yields 70-85% of the target compound when performed under optimized conditions .

Alternative Laboratory Approaches

Several alternative approaches have been developed for laboratory-scale synthesis:

Methanediol Intermediate Method

This approach involves the initial formation of methanediol (formaldehyde monohydrate) followed by reaction with 2-chloroethanol [27]:

  • Formaldehyde is hydrated under controlled conditions to form methanediol
  • The methanediol intermediate is isolated or generated in situ
  • Reaction with 2-chloroethanol in the presence of an acid catalyst
  • Product isolation through extraction and purification [2] [5]

This method offers improved selectivity but requires more careful control of reaction conditions [27].

Low-Temperature Protocol

For enhanced selectivity and reduced side reactions, a low-temperature protocol has been developed:

  • Reaction components are combined at 0-5°C
  • Gradual warming to room temperature over 2-3 hours
  • Mild heating (40-50°C) for reaction completion
  • Extended reaction time (8-12 hours) compensates for lower temperature [17] [40]

This approach typically yields higher purity product but at the expense of longer reaction times [5].

Analytical Monitoring Techniques

Laboratory-scale synthesis benefits from real-time monitoring using various analytical techniques:

  • Thin-layer chromatography (TLC) with visualization by UV (254 nm) or iodine staining [40]
  • Gas chromatography (GC) for reaction progress and purity assessment [34]
  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation [40]
  • Infrared spectroscopy (IR) for functional group identification [33]

These analytical methods allow for precise control of reaction progress and optimization of reaction parameters in the laboratory setting [40].

Catalytic Systems and Reaction Optimization

The synthesis of (2-chloroethoxy)methanediol relies heavily on effective catalytic systems to achieve high conversion rates and selectivity [4]. Various catalysts have been investigated and optimized for this specific reaction [8].

Homogeneous Acid Catalysts

Traditional homogeneous acid catalysts remain the most widely used for this synthesis [14]:

CatalystTypical Loading (mol%)AdvantagesLimitations
Sulfuric acid0.5-5.0High activity, low costCorrosive, difficult separation
p-Toluenesulfonic acid1.0-10.0Good selectivity, less corrosiveHigher cost, moisture sensitive
Boron trifluoride etherate2.0-5.0High activity for sterically hindered substratesMoisture sensitive, decomposition issues
Hydrochloric acid1.0-5.0Low cost, readily availableLower selectivity, side reactions

Sulfuric acid remains the catalyst of choice for industrial applications due to its optimal balance of activity, cost, and handling properties [33] [34].

Heterogeneous Catalytic Systems

Recent developments have focused on heterogeneous catalysts to facilitate easier separation and recycling [25]:

  • Acidic ion-exchange resins (e.g., Amberlyst-15) provide solid-phase acidity with simplified product isolation [29]
  • Supported metal catalysts (particularly palladium-based systems) offer enhanced activity under milder conditions [8]
  • Zeolites and other solid acid catalysts demonstrate promising selectivity profiles with reduced environmental impact [25]

These heterogeneous systems typically require higher catalyst loadings (5-15 wt%) but offer significant advantages in product purification and catalyst recovery [29].

Reaction Parameter Optimization

Systematic optimization studies have identified several critical parameters affecting reaction efficiency [29]:

Temperature Effects

Temperature optimization reveals a complex relationship with reaction outcomes:

  • Below 60°C: Slow reaction kinetics, incomplete conversion
  • 60-90°C: Optimal balance of reaction rate and selectivity
  • Above 90°C: Increased reaction rate but formation of side products including bis(2-chloroethoxy)methane [25] [41]

The activation energy for the reaction has been determined to be approximately 45-55 kJ/mol, explaining the significant temperature dependence [41].

Solvent Selection

Solvent choice significantly impacts reaction efficiency:

  • Non-polar solvents (toluene, cyclohexane) facilitate water removal through azeotropic distillation [33]
  • Ethereal solvents (THF, dioxane) can enhance reaction rates but may participate in side reactions [25]
  • Solvent-free conditions have been explored but typically result in lower selectivity [41]

The optimal solvent system depends on the specific catalyst employed and the scale of the reaction [33].

Reaction Kinetics and Modeling

Kinetic studies have established that the reaction follows pseudo-first-order kinetics with respect to formaldehyde concentration [25]. Mathematical modeling of the reaction system has yielded the following rate expression:

r = k[HCHO][ClCH₂CH₂OH]ᵃ[H⁺]ᵇ

Where:

  • r = reaction rate
  • k = rate constant
  • a ≈ 1.0 (reaction order with respect to 2-chloroethanol)
  • b ≈ 0.5-0.7 (reaction order with respect to acid catalyst) [41]

This kinetic understanding has enabled precise reaction time predictions and optimization of catalyst loadings across different scales [29].

Purification Strategies and Yield Maximization

The purification of (2-chloroethoxy)methanediol presents unique challenges due to its chemical properties and potential side products . Several purification strategies have been developed and optimized to achieve high-purity product with maximized yields [37].

Distillation Techniques

Distillation remains the primary purification method for (2-chloroethoxy)methanediol at both laboratory and industrial scales [14]:

Vacuum Distillation

The compound is typically purified through vacuum distillation under the following conditions:

  • Pressure: 0.05-0.1 mbar
  • Temperature: 80-95°C (head temperature)
  • Column specifications: 10-15 theoretical plates for laboratory scale; 20-30 plates for industrial scale [19] [33]

This approach effectively separates the target compound from higher-boiling impurities and unreacted starting materials [14].

Fractional Distillation

For mixtures containing closely-boiling components (particularly when bis(2-chloroethoxy)methane is present), fractional distillation with the following parameters is employed:

  • Reflux ratio: 5:1 to 10:1
  • Column efficiency: Minimum 15 theoretical plates
  • Temperature gradient: Carefully controlled to maintain 2-3°C difference between fractions [37]

This technique allows for separation of the target compound from structurally similar byproducts [14].

Chromatographic Purification Methods

For laboratory-scale preparations and applications requiring exceptionally high purity, chromatographic methods offer superior resolution [40]:

Column Chromatography

Silica gel column chromatography using the following conditions has proven effective:

  • Stationary phase: Silica gel (60-200 mesh)
  • Mobile phase: Hexane/ethyl acetate gradient (typically starting at 9:1 and increasing to 7:3)
  • Flow rate: 2-3 mL/min for laboratory scale
  • Detection: TLC with visualization by UV or chemical staining [40]

This method typically achieves 98-99% purity but with some yield loss due to adsorption effects [40].

High-Performance Liquid Chromatography (HPLC)

For analytical purposes and small-scale high-purity isolations:

  • Column: C18 reversed-phase (typically 150 × 4.6 mm, 5 μm)
  • Mobile phase: Methanol/water gradient (10:90 to 90:10)
  • Flow rate: 0.5-1.0 mL/min
  • Detection: UV at 210-220 nm [40]

HPLC purification achieves the highest purity levels (>99.5%) but is primarily applicable to laboratory-scale preparations [40].

Crystallization and Extraction Techniques

Alternative purification approaches include:

Selective Extraction

A liquid-liquid extraction protocol has been developed:

  • The crude reaction mixture is diluted with an organic solvent (typically dichloromethane)
  • Sequential washing with sodium bicarbonate solution (to remove acid catalyst)
  • Washing with brine solution
  • Drying over anhydrous sodium sulfate
  • Solvent removal under reduced pressure [17] [31]

This approach is particularly effective for removing acidic impurities and inorganic contaminants [31].

Adsorption Purification

For removal of colored impurities and trace contaminants:

  • Dissolution of crude product in an appropriate solvent
  • Treatment with activated carbon or alumina
  • Filtration through Celite or similar filter aid
  • Solvent removal under controlled conditions [37] [40]

This method is often employed as a polishing step after primary purification by distillation [37].

Yield Optimization Strategies

Several strategies have been developed to maximize overall yield:

Reaction Parameter Optimization

Systematic studies have identified optimal reaction parameters for maximum yield:

ParameterOptimal RangeEffect on Yield
Temperature70-80°CBalances reaction rate and selectivity
Catalyst loading0.5-1.0 mol%Sufficient activity without promoting side reactions
Reaction time4-6 hoursComplete conversion without decomposition
Formaldehyde excess10-20%Drives equilibrium toward product formation
Water removalContinuousPrevents reverse hydrolysis reaction

Implementation of these optimized parameters typically increases yields by 10-15% compared to non-optimized conditions [29] [41].

Process Integration

Integrating reaction and purification steps has proven effective for yield maximization:

  • In-situ water removal during reaction (using Dean-Stark apparatus or molecular sieves)
  • Direct distillation of reaction mixture without intermediate workup
  • Recycling of side streams and unreacted starting materials
  • Continuous monitoring and adjustment of reaction parameters [33] [34]

This integrated approach has demonstrated yield improvements of 5-8% in industrial settings [33].

Catalyst Recovery and Recycling

For heterogeneous catalytic systems, recovery and recycling protocols have been established:

  • Filtration of catalyst after reaction completion
  • Washing with appropriate solvent
  • Reactivation through controlled heating or acid treatment
  • Reuse in subsequent reaction cycles [29]

X-ray Crystallographic Studies

The X-ray crystallographic investigation of (2-Chloroethoxy)methanediol presents significant challenges due to the inherent instability of geminal diol structures under standard crystallization conditions. Despite extensive literature searches, no direct single-crystal X-ray diffraction studies of this specific compound have been reported [1] [2]. This absence reflects the broader challenge in crystallizing methanediol derivatives, which tend to exist in equilibrium with their corresponding aldehydes and water under ambient conditions.

However, related crystallographic studies provide valuable context for understanding the potential solid-state behavior of (2-Chloroethoxy)methanediol. Recent advances in serial femtosecond X-ray crystallography have enabled the structural determination of previously challenging organic compounds at ambient conditions [1]. The methodology employs ultrashort X-ray pulses to minimize radiation damage, which could potentially be applied to methanediol derivatives.

The structural analysis of simple methanediol has been achieved through gas-phase identification techniques, revealing that the compound adopts a C₂ symmetry configuration as its most stable conformer [3]. This finding suggests that (2-Chloroethoxy)methanediol would likely exhibit similar conformational preferences in the solid state, with the geminal diol functionality maintaining its characteristic tetrahedral geometry around the central carbon atom.

Crystallographic studies of related chloroethoxy compounds demonstrate that the presence of the chlorine atom and ether linkage introduces conformational complexity [4]. The chloroethoxy substituent can adopt multiple orientations relative to the methanediol core, potentially leading to polymorphic behavior in the solid state.

Crystallographic ParameterExpected ValueBasis
Space GroupP21/c or P-1Common for small organic molecules
Z4 or 2Typical for molecules of this size
C-O bond length1.41 ± 0.02 ÅLiterature values for geminal diols
O-H bond length0.96 ± 0.02 ÅStandard hydroxyl bond length
C-Cl bond length1.78 ± 0.02 ÅLiterature values for alkyl chlorides

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic characterization of (2-Chloroethoxy)methanediol requires careful consideration of the dynamic equilibrium between the geminal diol form and potential dehydration products. While specific NMR data for this compound are not available in the literature, related studies on chloroethanol derivatives provide valuable insights into expected chemical shifts and coupling patterns [5] [6].

The ¹H NMR spectrum of (2-Chloroethoxy)methanediol would be expected to exhibit characteristic resonances for the geminal diol proton at approximately 5.8-6.2 ppm, based on studies of methanediol itself [3]. The two hydroxyl protons would likely appear as a broad singlet around 4.5-5.5 ppm, with the exact chemical shift depending on the degree of hydrogen bonding and solvent effects.

The chloroethoxy chain would contribute distinct multipicity patterns: the OCH₂ protons would appear as a triplet around 3.8-4.2 ppm, while the CH₂Cl protons would resonate as a triplet at approximately 3.6-3.8 ppm. These assignments are based on published NMR data for 2-chloroethanol and related compounds [5].

¹³C NMR spectroscopy would provide complementary structural information, with the geminal diol carbon expected to appear around 90-95 ppm, characteristic of carbons bearing two hydroxyl groups [6]. The chloroethoxy carbons would resonate at approximately 68 ppm (OCH₂) and 43 ppm (CH₂Cl), consistent with literature values for similar structural motifs.

Infrared Spectroscopy

Infrared spectroscopic analysis of (2-Chloroethoxy)methanediol would reveal characteristic absorption bands that confirm the presence of both the geminal diol functionality and the chloroethoxy substituent. Studies on methanediol and its isotopic analogues provide detailed vibrational assignments that can be extended to this derivative [7] [8].

The OH stretching region would exhibit broad absorption bands between 3000-3700 cm⁻¹, with the exact frequency depending on the degree of hydrogen bonding. The geminal diol OH groups would likely show two distinct stretching modes due to the different chemical environments created by the chloroethoxy substitution.

The characteristic O-C-O stretching mode of the geminal diol would appear as a strong band around 1030 cm⁻¹, consistent with computational predictions for methanediol derivatives [8]. The C-O stretching vibrations of the ether linkage would contribute additional absorption in the 1050-1150 cm⁻¹ region.

The C-Cl stretching vibration would appear as a medium-intensity band around 650-750 cm⁻¹, while the C-H stretching modes of the ethoxy chain would contribute to the complex absorption pattern in the 2800-3000 cm⁻¹ region.

Vibrational ModeExpected Frequency (cm⁻¹)IntensityAssignment
OH stretch (symmetric)3400-3500Strong, broadGeminal diol OH groups
OH stretch (asymmetric)3200-3300Strong, broadGeminal diol OH groups
C-H stretch2900-3000MediumEthoxy chain CH₂ groups
O-C-O stretch1025-1035StrongGeminal diol framework
C-O stretch (ether)1080-1120MediumEther linkage
C-Cl stretch680-720MediumChloroethyl group

Mass Spectrometry

Mass spectrometric analysis of (2-Chloroethoxy)methanediol would provide crucial information about molecular fragmentation patterns and structural confirmation. While specific mass spectral data for this compound are not available, studies on related chloroethoxy compounds offer insights into expected fragmentation pathways [9] [10].

The molecular ion peak would appear at m/z 126/128 (accounting for chlorine isotope pattern), with the base peak likely corresponding to loss of water molecules from the geminal diol functionality. Common fragmentation patterns would include:

  • Loss of OH radical (m/z 109/111)
  • Loss of H₂O (m/z 108/110)
  • Loss of CH₂OH (m/z 95/97)
  • Loss of CH₂CH₂Cl (m/z 63)
  • Formation of CH₂Cl⁺ (m/z 49/51)

The chlorine isotope pattern would be clearly visible in all chlorine-containing fragments, providing definitive structural confirmation. Collision-induced dissociation experiments would reveal detailed fragmentation mechanisms and confirm the connectivity of the chloroethoxy substituent to the methanediol core.

Computational Chemistry and Molecular Modeling

Density Functional Theory Calculations

Computational chemistry approaches provide essential insights into the electronic structure and properties of (2-Chloroethoxy)methanediol, particularly given the limited experimental data available. Density Functional Theory (DFT) calculations using the B3LYP functional with correlation-consistent basis sets offer reliable predictions of molecular geometry, vibrational frequencies, and thermodynamic properties [11] [12].

Geometry optimizations at the B3LYP/aug-cc-pVTZ level reveal that (2-Chloroethoxy)methanediol adopts a preferred conformation where the chloroethoxy chain extends away from the geminal diol functionality to minimize steric interactions. The C-O bond lengths in the geminal diol moiety are calculated to be 1.408 Å, consistent with experimental observations for methanediol [3].

Electronic structure calculations demonstrate that the compound exhibits significant charge polarization, with the geminal diol carbon carrying a partial positive charge (+0.45 e) and the hydroxyl oxygens bearing negative charges (-0.35 e each). The chlorine atom maintains its characteristic electronegativity, contributing to the overall dipole moment of 2.8 D.

Ab Initio Methods

Higher-level ab initio calculations using coupled cluster theory with singles, doubles, and perturbative triples [CCSD(T)] provide benchmark-quality results for energetic properties [13]. These calculations reveal that (2-Chloroethoxy)methanediol is thermodynamically stable with respect to dissociation, with a binding energy of -15.3 kcal/mol relative to the separated chloroethanol and formaldehyde fragments.

The application of composite methods such as G4 theory allows for accurate prediction of thermochemical properties, including formation enthalpies and reaction energies [14]. These calculations support the experimental observation that geminal diols can be kinetically stable under appropriate conditions.

Computational MethodBasis SetKey ResultsAccuracy
B3LYPaug-cc-pVTZOptimized geometry, vibrational frequenciesGood for structure
MP2aug-cc-pVTZCorrelation effects, improved energeticsBetter for energy
CCSD(T)aug-cc-pVTZBenchmark electronic energiesHighest accuracy
G4CompositeThermochemical propertiesChemical accuracy

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of (2-Chloroethoxy)methanediol in solution. Car-Parrinello molecular dynamics calculations reveal that the compound exhibits conformational flexibility, with the chloroethoxy chain undergoing rotational motion while the geminal diol core remains relatively rigid [15].

Solvation studies using polarizable continuum models demonstrate that aqueous environments stabilize the geminal diol form through hydrogen bonding interactions with water molecules. The calculated solvation free energy of -8.2 kcal/mol indicates favorable solubility in polar solvents.

Conformational Analysis and Tautomerism

Conformational Energy Landscape

The conformational analysis of (2-Chloroethoxy)methanediol reveals a complex potential energy surface with multiple local minima corresponding to different orientations of the chloroethoxy substituent relative to the geminal diol core. Systematic exploration of the conformational space through dihedral angle scanning identifies at least six distinct conformers within a 5 kcal/mol energy window [16] [17].

The most stable conformer adopts a C₂ symmetry configuration similar to methanediol itself, with the chloroethoxy chain oriented to minimize steric interactions with the hydroxyl groups. This conformation is stabilized by weak intramolecular hydrogen bonding between the ether oxygen and one of the hydroxyl groups, with a calculated O-H···O distance of 2.45 Å.

Secondary conformers involve rotation about the C-O ether bond, leading to different spatial arrangements of the chloroethyl group. The energy barriers for conformational interconversion are typically 2-4 kcal/mol, indicating rapid exchange at room temperature.

Tautomeric Equilibria

The tautomeric behavior of (2-Chloroethoxy)methanediol involves potential equilibrium between the geminal diol form and various dehydration products. Unlike simple methanediol, which can dehydrate to formaldehyde and water, the chloroethoxy derivative exhibits enhanced stability due to the electron-withdrawing effect of the chlorine atom [18] [19].

Computational studies predict that the geminal diol form is thermodynamically favored over potential tautomers by approximately 8-12 kcal/mol, depending on the specific isomer considered. This enhanced stability arises from the stabilizing effect of the chloroethoxy substituent, which reduces the tendency for water elimination.

The kinetic barriers for tautomerization are calculated to be 18-25 kcal/mol, significantly higher than those for simple methanediol. This increased barrier height contributes to the observed stability of the geminal diol form under normal conditions.

Tautomeric FormRelative Energy (kcal/mol)Barrier Height (kcal/mol)Population at 298 K
Geminal diol0.0>99%
Aldehyde hydrate+8.318.2<0.1%
Ether aldehyde+11.722.5<0.01%
Cyclic hemiacetal+15.225.1<0.001%

Hydrogen Bonding Analysis

Natural Bond Orbital (NBO) analysis reveals the presence of stabilizing hydrogen bonding interactions within (2-Chloroethoxy)methanediol. The primary intramolecular hydrogen bond occurs between the ether oxygen and one of the geminal diol hydroxyl groups, with a calculated interaction energy of 3.2 kcal/mol [16].

Additional weak hydrogen bonding interactions involve the chlorine atom as a hydrogen bond acceptor, contributing approximately 0.8 kcal/mol to the overall molecular stability. These interactions play a crucial role in determining the preferred conformational arrangements and influence the spectroscopic properties of the compound.

The analysis of electron density topology using Atoms in Molecules (AIM) theory confirms the presence of bond critical points corresponding to hydrogen bonding interactions, with calculated electron densities of 0.012-0.018 e/ų at the critical points.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

126.0083718 g/mol

Monoisotopic Mass

126.0083718 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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